Octadeca-1,9-diene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
116408-27-6 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
octadeca-1,9-diene |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3,17-18H,1,4-16H2,2H3 |
InChI Key |
KMDLDWBXGMDTSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCC=C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC=C |
Origin of Product |
United States |
Fundamental Aspects of Octadeca 1,9 Diene in Advanced Chemical Sciences
Structural Significance and Isomeric Considerations in Diene Chemistry
Octadeca-1,9-diene is a non-conjugated diene with the chemical formula C₁₈H₃₄ and a molecular weight of approximately 250.5 g/mol . nih.gov The defining structural feature of this molecule is the presence of two double bonds located at the first and ninth carbon positions. The separation of these double bonds by a saturated seven-carbon chain means they react independently of each other, a characteristic that distinguishes non-conjugated dienes from their more stable conjugated counterparts.
The geometry of the double bonds in this compound gives rise to several geometric isomers. The double bond at the C-9 position can exist in either a cis (Z) or trans (E) configuration. This leads to the possibility of (9Z)-octadeca-1,9-diene and (9E)-octadeca-1,9-diene. The spatial arrangement of these isomers significantly influences their physical properties. For instance, cis isomers introduce a "kink" in the hydrocarbon chain, which disrupts efficient packing in the solid state and generally leads to lower melting points compared to the more linear trans isomers. vulcanchem.com
The spectroscopic properties of these isomers are distinct, allowing for their identification and characterization. In nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of the olefinic carbons and the coupling constants of the olefinic protons differ between cis and trans isomers. vulcanchem.com For example, in related octadecadienoates, trans double bonds typically show coupling constants in the range of 10–15 Hz, while cis double bonds have slightly different ranges. vulcanchem.com Infrared (IR) spectroscopy can also be used to distinguish between these isomers, with characteristic C-H and C=C stretching frequencies for the different configurations.
| Property | (9E)-octadeca-1,9-diene (Computed) | (9Z)-octadeca-1,9-diene |
| IUPAC Name | (9E)-octadeca-1,9-diene | (9Z)-octadeca-1,9-diene |
| Molecular Formula | C₁₈H₃₄ | C₁₈H₃₄ |
| Molecular Weight | 250.5 g/mol | 250.5 g/mol |
| Exact Mass | 250.266051085 Da | 250.266051085 Da |
| Isomeric Configuration | trans at C-9 | cis at C-9 |
| XLogP3 | 9.1 | Not available |
Role as a Precursor in Sustainable Chemistry and Advanced Materials Science
This compound, particularly when derived from renewable resources such as oleic acid, is a key monomer in the field of sustainable chemistry. mdpi.comacs.org Oleic acid can be converted through various chemical processes, including metathesis, to produce long-chain α,ω-dienes like this compound. ruhr-uni-bochum.deresearchgate.net These bio-derived monomers serve as building blocks for the synthesis of polymers with a reduced environmental footprint compared to their petroleum-based counterparts.
A primary application of this compound is in Acyclic Diene Metathesis (ADMET) polymerization. researchgate.netpreprints.org ADMET is a powerful step-growth polymerization technique that utilizes metathesis catalysts, typically based on ruthenium or molybdenum, to form high molecular weight polymers from α,ω-dienes. researchgate.net The reaction proceeds with the release of a small volatile molecule, such as ethylene (B1197577), which drives the polymerization to completion. nih.gov
The polymerization of long-chain dienes like this compound can lead to the formation of unsaturated polymers. These polymers can be subsequently hydrogenated to produce saturated materials with properties that can mimic those of conventional plastics like polyethylene. preprints.orgresearchgate.net This approach allows for the creation of "green" polymers from renewable feedstocks. The properties of the resulting polymers, such as their melting point and mechanical strength, can be tuned by copolymerizing the long-chain diene with other monomers. mdpi.com For example, copolymerization of related dienes has been shown to produce polyesters with a range of melting temperatures. researchgate.net
| Polymerization Method | Monomer(s) | Catalyst Type | Resulting Polymer Type | Key Findings |
| ADMET Polymerization | α,ω-dienes (e.g., from oleic acid) | Ruthenium-carbene, Molybdenum-alkylidene | Unsaturated Polyesters, Polyamides | Synthesis of high molecular weight polymers; potential for creating bio-based alternatives to polyethylene. preprints.orgresearchgate.net |
| Copolymerization (ADMET) | Long-chain dienes and comonomers | Ruthenium-carbene | Copolyesters | Tunable thermal properties of the resulting polymers based on monomer ratios. researchgate.net |
This table summarizes findings from research on ADMET polymerization of long-chain dienes, which is applicable to this compound.
Theoretical Frameworks Governing Unsaturated Hydrocarbon Reactivity
The reactivity of this compound is governed by the principles of unsaturated hydrocarbon chemistry, with molecular orbital (MO) theory providing a fundamental framework for understanding its behavior. As a non-conjugated diene, the two π-systems of the double bonds in this compound are electronically isolated from each other by a flexible saturated chain. fiveable.me This lack of conjugation means that there is no extended π-electron delocalization between the two double bonds, which has significant implications for its stability and reactivity.
Computational chemistry provides further insights into the reactivity of such molecules. Density Functional Theory (DFT) calculations can be used to model the electron distribution and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net For non-conjugated dienes, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the so-called frontier orbitals, are localized on the individual double bonds. This is in contrast to conjugated systems where the frontier orbitals are delocalized over the entire conjugated system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.
The independent nature of the double bonds in this compound is a critical aspect of its utility in ADMET polymerization. The terminal double bond is highly reactive towards metathesis catalysts, while the internal double bond's reactivity can be influenced by its position and steric environment. This differential reactivity can be exploited to control the polymerization process and the architecture of the resulting polymer.
Reaction Mechanisms and Catalytic Transformations of Octadeca 1,9 Diene
Mechanistic Investigations of Olefin Metathesis Reactions
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org For α,ω-dienes like octadeca-1,9-diene, this can lead to either ring-closing metathesis (RCM) to form cyclic compounds or acyclic diene metathesis (ADMET) to produce polymers. wikipedia.org The outcome of the reaction is highly dependent on the catalyst used and the reaction conditions.
Ruthenium- and Molybdenum-Based Catalyst Action and Selectivity
Both ruthenium and molybdenum-based catalysts are widely employed in olefin metathesis, each exhibiting distinct characteristics in terms of activity, selectivity, and functional group tolerance. fiveable.me
Ruthenium-Based Catalysts:
Ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are known for their tolerance to a wide range of functional groups and their stability in various reaction media. nih.govmdpi.com In the metathesis of this compound, ruthenium catalysts can promote both RCM and ADMET. The general mechanism involves the formation of a metallacyclobutane intermediate. fiveable.me The selectivity between ring-closing and polymerization is influenced by factors like substrate concentration; lower concentrations favor RCM. acs.org
The design of the ruthenium catalyst plays a crucial role in determining the stereochemistry of the resulting polymer in ADMET. While standard Grubbs catalysts often yield polymers with a high content of trans-alkenes due to thermodynamic control, specialized ruthenium catalysts have been developed for cis-selective polymerization. nih.gov For instance, cyclometalated ruthenium catalysts can provide high cis selectivity by operating under kinetic control at lower temperatures. nih.gov Dithiolate ruthenium carbenes have also been shown to facilitate stereoretentive ADMET, preserving the cis geometry of the starting diene monomer. nih.gov
Molybdenum-Based Catalysts:
Molybdenum alkylidene catalysts, often referred to as Schrock catalysts, are highly active and can overcome thermodynamic preferences to achieve kinetic control, often leading to high cis-selectivity in polymerizations. nih.govresearchgate.net These catalysts are particularly effective for the metathesis of less reactive, sterically hindered olefins. nii.ac.jp The development of chiral molybdenum catalysts has enabled enantioselective metathesis reactions, including asymmetric ring-closing metathesis (ARCM). nih.gov The in situ generation of chiral molybdenum-alkylidene species from a universal precursor and a chiral diol has streamlined the process of screening for optimal catalysts in asymmetric transformations. nii.ac.jp
Table 1: Comparison of Ruthenium and Molybdenum Catalysts in Diene Metathesis
| Catalyst Type | Key Characteristics | Selectivity in this compound Metathesis |
|---|---|---|
| Ruthenium (e.g., Grubbs, Hoveyda-Grubbs) | High functional group tolerance, stable. nih.govmdpi.com | Can favor either RCM or ADMET depending on concentration. acs.org Often produces trans-rich polymers under thermodynamic control. nih.gov |
| Specialized Ruthenium (e.g., Cyclometalated, Dithiolate) | Can provide high cis-selectivity or be stereoretentive. nih.govnih.gov | Enables synthesis of cis-rich or all-cis poly(octenylene) via ADMET. nih.govnih.gov |
| Molybdenum (Schrock catalysts) | High activity, capable of kinetic control. nih.govresearchgate.net | Can produce high cis-poly(octenylene) via ADMET. researchgate.net |
| Chiral Molybdenum | Enables enantioselective metathesis. nih.gov | Applicable for asymmetric ring-closing metathesis of substituted dienes. nii.ac.jp |
Kinetic and Thermodynamic Aspects of Metathesis Equilibria
The metathesis of α,ω-dienes like this compound is a reversible process, and the position of the equilibrium is governed by both kinetic and thermodynamic factors.
In ADMET, the polymerization is driven forward by the removal of a volatile byproduct, typically ethylene (B1197577). nih.gov This shifts the equilibrium towards the formation of high molecular weight polymer. The reaction is considered a step-growth condensation polymerization. wikipedia.org The free enthalpy change for this type of reaction is close to zero, and at equilibrium, a random distribution of alkylidene groups is expected. scielo.br
In contrast, RCM is often favored at lower substrate concentrations, as this increases the probability of intramolecular reaction over intermolecular polymerization. acs.org The stability of the resulting ring also plays a significant role. For the RCM of a diene, kinetic studies have shown that ring-closing can be kinetically favored over the reverse ring-opening reaction, in addition to being driven by the loss of ethylene. nih.gov
The stereochemistry of the resulting double bonds in the polymer is also a matter of kinetic versus thermodynamic control. While the trans isomer is generally the thermodynamically more stable product, catalysts that operate under kinetic control can favor the formation of the cis isomer. nih.govresearchgate.net This is often achieved by using highly active catalysts at lower temperatures to prevent equilibration to the more stable trans form. nih.gov
Influence of Catalyst Design and Reaction Environment on Diene Transformations
The design of the catalyst and the surrounding reaction environment are critical factors that dictate the outcome of metathesis reactions of dienes.
Catalyst Design:
The ligand environment of the metal center in both ruthenium and molybdenum catalysts has a profound impact on their activity and selectivity. jomardpublishing.com For ruthenium catalysts, the introduction of N-heterocyclic carbene (NHC) ligands has led to more active and stable catalysts. jomardpublishing.com Further modifications, such as the use of cyclometalated or dithiolate ligands, have been instrumental in achieving high cis-selectivity in ADMET. nih.govnih.gov The steric and electronic properties of the ligands can be tuned to control the rate of initiation, propagation, and termination steps in the catalytic cycle.
For molybdenum catalysts, the development of catalysts with specific ligand sets has enabled highly selective transformations. acs.org Chiral ligands are essential for enantioselective metathesis, allowing for the synthesis of chiral cyclic compounds and polymers. nii.ac.jpnih.gov
Reaction Environment:
The reaction environment, including solvent, temperature, and substrate concentration, significantly influences the course of diene metathesis.
Concentration: As previously mentioned, low substrate concentrations favor intramolecular RCM, while high concentrations promote intermolecular ADMET. acs.org
Temperature: Temperature can affect both the rate of reaction and the stereoselectivity. Lowering the temperature can favor kinetic products, such as cis-isomers, over the thermodynamically more stable trans-isomers. nih.gov However, some polymerizations require higher temperatures to proceed efficiently, which can also lead to catalyst decomposition. mdpi.com
Solvent: The choice of solvent can impact catalyst solubility and stability. In some cases, performing ADMET in bulk (without solvent) can mitigate RCM and lead to higher molecular weight polymers. researchgate.net The use of ionic liquids as a reaction medium has also been explored for ADMET polymerization. mdpi.comnih.gov
Additives: The presence of other molecules can influence the reaction. For instance, in cross-metathesis reactions, the ratio of the diene to the partner alkene is a critical parameter. ifpenergiesnouvelles.fr
Cycloaddition Reaction Mechanisms
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. The Diels-Alder reaction is a prominent example of a cycloaddition.
Diels-Alder Reactions: Pericyclic and Concerted Pathways
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org It is a pericyclic reaction, meaning it proceeds through a cyclic transition state in a single, concerted step. wikipedia.orgiitk.ac.in This concerted mechanism means that all bond-forming and bond-breaking events occur simultaneously. iitk.ac.in
For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation to allow for the proper orbital overlap with the dienophile. masterorganicchemistry.com The reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. iitk.ac.in The reaction rate is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com Lewis acids can also be used to catalyze the reaction by activating the dienophile. iitk.ac.inacs.org
While this compound itself is not a conjugated diene and therefore cannot directly participate in a Diels-Alder reaction as the diene component, its derivatives or isomers with conjugated double bonds could undergo such reactions.
Hetero-Diels-Alder Chemistry of Diene Analogs
The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where either the diene or the dienophile contains a heteroatom, such as nitrogen or oxygen. wikipedia.org This reaction is a valuable tool for the synthesis of six-membered heterocyclic compounds. researchgate.netchim.it
Similar to the conventional Diels-Alder reaction, the hetero-Diels-Alder reaction is typically a concerted [4+2] cycloaddition. wikipedia.org However, the presence of heteroatoms can influence the electronics and regioselectivity of the reaction. For example, nitroso compounds can act as dienophiles, reacting with dienes to form 1,2-oxazines. beilstein-journals.orgbeilstein-journals.org The regioselectivity of such reactions is dependent on factors like the substituents on both the diene and the dienophile, as well as the reaction conditions. beilstein-journals.org
Diene analogs containing heteroatoms can also participate in these reactions. For instance, 1-aza- and 1,3-diaza-1,3-butadienes are examples of heterodienes that undergo [4+2] cycloadditions with various dienophiles. The specific nature of the diene and dienophile determines the frontier molecular orbital interactions (HOMO-LUMO) that govern the reaction's feasibility and outcome. chim.it
Regiochemical and Stereochemical Control in Cycloadditions
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for forming cyclic compounds. iitk.ac.in The reaction involves a conjugated diene reacting with a dienophile to create a six-membered ring. iitk.ac.in The stereochemistry of the reactants is preserved in the product because the reaction is concerted, meaning bond formation and breaking occur in a single step. iitk.ac.inyoutube.com This high degree of stereoselectivity is a key feature of cycloadditions. iitk.ac.inlibretexts.org
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org The regioselectivity, or the specific orientation of the product's substituents, is influenced by the electronic and steric properties of the reactants and the reaction conditions. numberanalytics.com For instance, electron-donating groups on the diene and electron-withdrawing groups on the dienophile direct the regiochemical outcome. numberanalytics.com The use of Lewis acid catalysts can also enhance the reactivity and influence the regioselectivity of the reaction. libretexts.org
There are two primary modes of stereochemical addition: endo and exo. When a cyclic diene is used, the endo product, where the substituent on the dienophile is oriented towards the diene's π-system, is often the major product due to secondary orbital interactions. kharagpurcollege.ac.in The stereochemistry of both the diene and the dienophile is maintained in the final product; a cis-dienophile will result in cis substituents in the product, and a trans-dienophile will yield trans substituents. youtube.comlibretexts.org
Oxidative Transformation Mechanisms
Autoxidation is the process of oxidation by atmospheric oxygen at ambient temperatures, often proceeding through a free-radical chain reaction. wikipedia.org For polyunsaturated fatty acids like octadecadienoates, this process is a significant degradation pathway. wikipedia.orgdatapdf.com The generally accepted mechanism for autoxidation involves three stages: initiation, propagation, and termination. wikipedia.orgresearchgate.net
The initiation phase involves the formation of a lipid radical (L•) from the unsaturated fatty acid (LH). researchgate.net This can be triggered by factors like heat, light, or the presence of metal ions. In the propagation stage, the lipid radical reacts rapidly with oxygen to form a peroxyl radical (LOO•). helsinki.fi This peroxyl radical can then abstract a hydrogen atom from another unsaturated lipid molecule, forming a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain reaction. helsinki.ficirad.fr
The autoxidation of methyl linoleate, an octadecadienoate, results in four major conjugated diene hydroperoxide products. datapdf.com Two of these have trans,cis-diene stereochemistry, and the other two have trans,trans stereochemistry. datapdf.com The formation of these products can be explained by the initial abstraction of a hydrogen atom from the bis-allylic carbon, creating a pentadienyl radical. datapdf.com Reversible oxygen addition to this radical leads to different peroxy radicals, which are the precursors to the various hydroperoxide products. datapdf.com The distribution of these products can be influenced by the reaction conditions, such as the presence of a hydrogen-donating solvent. datapdf.com
The termination phase occurs when radicals combine to form non-radical products, thus ending the chain reaction. researchgate.net This can happen through the coupling of two peroxyl radicals. researchgate.net
Table 1: Stages of Autoxidation
| Stage | Description | Key Intermediates |
|---|---|---|
| Initiation | Formation of a lipid radical from an unsaturated fatty acid. | Lipid radical (L•) |
| Propagation | Reaction of the lipid radical with oxygen to form a peroxyl radical, which then forms a hydroperoxide and a new lipid radical. | Peroxyl radical (LOO•), Lipid hydroperoxide (LOOH) |
| Termination | Combination of radicals to form stable, non-radical products. | Non-radical dimers and other products |
Lipoxygenases (LOXs) are a family of enzymes that catalyze the stereospecific dioxygenation of polyunsaturated fatty acids containing a (1Z,4Z)-pentadiene system. frontiersin.org This enzymatic oxidation is a controlled process, unlike the random nature of autoxidation. gsartor.org The reaction mechanism involves the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group by a non-heme iron(III) cofactor within the enzyme's active site. frontiersin.org This creates a lipid radical, which then rearranges to a more stable conjugated diene. frontiersin.org Dioxygen is then inserted antarafacially (on the opposite side of the hydrogen abstraction) to form a lipid peroxyl radical, which is subsequently reduced and protonated to yield a specific lipid hydroperoxide. frontiersin.org
Soybean lipoxygenase-1 (L-1) is a well-studied example. uniprot.org When acting on linoleic acid (an octadecadienoate), L-1 primarily produces (13S)-hydroperoxy-(9Z,11E)-octadecadienoic acid. uniprot.orgresearchgate.net However, the regioselectivity of the reaction is pH-dependent. uniprot.orgresearchgate.net At a pH above 8.5, the 13-hydroperoxide is the exclusive product. uniprot.org As the pH decreases, the formation of the (9S)-hydroperoxide increases. uniprot.orgresearchgate.net This is thought to be because the protonated carboxylic acid form of the substrate can bind in the active site in two different orientations, while the carboxylate anion can only bind in one. researchgate.net
The specificity of lipoxygenase catalysis results in regio-, stereo-, and enantio-specific hydroperoxyoctadecadienoates (HPODEs). gsartor.org However, under certain conditions, lipoxygenases can undergo "suicide inactivation," leading to the release of iron and a subsequent decrease in specificity, resulting in products more typical of free-radical-mediated peroxidation. gsartor.org
Table 2: Products of Soybean Lipoxygenase-1 Action on Linoleic Acid at Different pH Values
| pH | Major Product(s) |
|---|---|
| > 8.5 | (13S)-hydroperoxy-(9Z,11E)-octadecadienoic acid |
Photooxidation refers to oxidation reactions initiated by light. In the context of diene systems, this often involves singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. mdpi.com Singlet oxygen can be generated by photosensitizers, such as dyes like tetraphenylporphyrin, which absorb light and transfer the energy to ground-state triplet oxygen. mdpi.com
There are two main reaction pathways for singlet oxygen with dienes: the ene reaction and [4+2] cycloaddition. mdpi.com
Ene Reaction: In this process, singlet oxygen reacts with an alkene containing an allylic hydrogen, abstracting the hydrogen and forming an allylic hydroperoxide. mdpi.com For a (Z,Z)-1,4-diene system, this typically leads to the formation of conjugated (E,Z)-diene hydroperoxides. The reaction is thought to proceed via a near-concerted mechanism.
[4+2] Cycloaddition: With conjugated 1,3-dienes, singlet oxygen can undergo a Diels-Alder-type reaction to form cyclic endoperoxides. mdpi.com
Studies on model diene systems have shown that the geometry of attack by singlet oxygen is similar to that of lipoxygenase enzymes, although it lacks the high regioselectivity of the enzymatic process. For instance, the photosensitized oxidation of (4Z,7Z)-undeca-4,7-diene yielded both non-conjugated and conjugated dienyl hydroperoxides.
In some cases, photooxidation can also proceed through an electron transfer mechanism, especially with electron-rich substrates. mdpi.com This can lead to the formation of superoxide (B77818) radicals (O₂•⁻) and subsequent radical chain reactions. mdpi.comacs.org The prevailing mechanism, whether singlet oxygen or electron transfer, can depend on the specific substrate and the solvent used. mdpi.com
Enzymatic Oxidation Pathways of Unsaturated Fatty Acids (e.g., Lipoxygenase Activity)
Transition Metal-Catalyzed Coupling and Functionalization Reactions
The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. numberanalytics.combuecher.de This reaction is a cornerstone of modern organic synthesis due to its versatility and tolerance of various functional groups. numberanalytics.combuecher.de The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. numberanalytics.comlibretexts.org
The regioselectivity of the Heck reaction—the control over which carbon of the alkene the new bond forms—is a critical aspect. buecher.delibretexts.org With electron-rich olefins, such as vinyl ethers, achieving high regioselectivity can be challenging, often resulting in a mixture of products. liv.ac.uk However, the choice of ligands and reaction conditions can significantly influence the outcome. liv.ac.uk For example, bidentate phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can promote the formation of the internal, more substituted product (α-substitution). liv.ac.uk
While the standard Heck reaction often favors substitution at the less substituted carbon of the alkene (β-substitution), particularly with electron-deficient olefins, specific conditions can reverse this selectivity. libretexts.orgliv.ac.uk In intramolecular Heck reactions, the regioselectivity is often governed by the size of the ring being formed. buecher.de For intermolecular reactions with dienes, the electronic properties of the diene and the coupling partner, as well as the steric environment, dictate where the new bond will form. numberanalytics.com While general methods to control regioselectivity in intermolecular Heck reactions exist, achieving predictable control in intramolecular versions remains a greater challenge and is often substrate-dependent. buecher.de
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| (13S)-hydroperoxy-(9Z,11E)-octadecadienoic acid |
| (4Z,7Z)-undeca-4,7-diene |
| (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid |
| 1,3-bis(diphenylphosphino)propane |
| Linoleic acid |
| Methyl linoleate |
| This compound |
| Singlet oxygen |
| Superoxide |
Hydrogenation and Dehydrogenation Mechanisms
The transformation of this compound through the addition or removal of hydrogen is central to its utility in chemical synthesis. These processes, known as hydrogenation and dehydrogenation, allow for the conversion of the diene into fully saturated alkanes or the creation of further unsaturation, respectively. The mechanisms governing these transformations are typically surface-catalyzed reactions, highly dependent on the choice of catalyst, temperature, and pressure.
Hydrogenation Mechanisms
Catalytic hydrogenation is the most common method for reducing the double bonds of this compound. The process generally involves the reaction of the diene with molecular hydrogen (H₂) in the presence of a metal catalyst. The widely accepted model for this transformation on heterogeneous catalysts is the Horiuti-Polanyi mechanism. aocs.orgresearchgate.netconicet.gov.ar This mechanism describes a stepwise process occurring on the catalyst surface.
The hydrogenation of this compound, a non-conjugated diene, proceeds in stages, allowing for the potential isolation of intermediate products.
Stepwise Reduction:
Adsorption: Initially, both this compound and hydrogen molecules are adsorbed onto the active sites of the catalyst surface. msu.edumasterorganicchemistry.com Common heterogeneous catalysts include finely divided metals like palladium (Pd), platinum (Pt), and nickel (Ni) supported on materials such as activated carbon or alumina. researchgate.netmasterorganicchemistry.com
Hydrogen Activation: The adsorbed molecular hydrogen dissociates into highly reactive hydrogen atoms (H*) that remain bound to the catalyst surface. aocs.org
First Hydrogen Addition (Monoene Formation): One of the two isolated double bonds of this compound (at the C1-C2 or C9-C10 position) interacts with the surface-bound hydrogen atoms. A sequential addition of two hydrogen atoms across the double bond occurs, reducing it to a single bond. This first hydrogenation step converts the diene into a monoene. The primary products would be a mixture of octadec-1-ene and octadec-9-ene.
Second Hydrogen Addition (Alkane Formation): The resulting octadecene isomer can either desorb from the catalyst surface or undergo a second hydrogenation event. If it remains adsorbed, it will react with further hydrogen atoms on the surface to become the fully saturated alkane, octadecane (B175841). vulcanchem.com
Selectivity in Hydrogenation:
Controlling the selectivity of the hydrogenation is crucial for producing specific products. By modifying reaction conditions and catalyst selection, the reaction can be stopped at the monoene stage.
Catalyst Choice: Selective hydrogenation of dienes to monoenes can be achieved using specific catalysts. Rhodium-based catalysts, for instance, have demonstrated high regioselectivity for the hydrogenation of terminal double bonds in asymmetric dienes. nih.govacs.org Palladium nanoparticles capped with ligands like alkanethiolates can also provide high selectivity for monoene formation by moderating the catalyst's activity. researcher.lifersc.org
Reaction Conditions: Lowering the hydrogen pressure and temperature generally favors partial hydrogenation, as it reduces the rate of the second hydrogenation step.
The table below summarizes findings from research on analogous diene hydrogenation, illustrating the influence of different catalytic systems.
| Catalyst System | Substrate Type | Primary Product(s) | Key Findings & Selectivity | Reference |
|---|---|---|---|---|
| Pd/Ni(111) | Conjugated Diene (1,3-Butadiene) | Butene Isomers | The Horiuti-Polanyi mechanism governs the reaction, with selectivity towards butenes over butane. | conicet.gov.ar |
| RhBi/SiO₂ | Non-conjugated Diene (1,4-Hexadiene) | trans-2-Hexene | Excellent regioselectivity for the terminal double bond and high chemoselectivity for the monoene product. Steric effects from Bi atoms inhibit adsorption of the internal double bond. | nih.govacs.org |
| Alkanethiolate-capped Pd Nanoparticles | Conjugated Dienes | Monoenes | High activity at room temperature and atmospheric pressure. Selectivity is controlled by steric interactions and thermodynamic stability of products. | rsc.org |
| Rh(CO)₂acac/xantphos | Electron-Poor 1,3-Dienes | Mono-hydrogenated Product | The mechanism involves a nucleophilic Rh(I)-hydride addition followed by protonolysis, enabling highly selective mono-hydrogenation. | chemrxiv.orgnih.gov |
Dehydrogenation Mechanisms
Dehydrogenation is the reverse of hydrogenation, an endothermic reaction that introduces unsaturation by removing hydrogen. diva-portal.orgrsc.org This process is critical for synthesizing unsaturated compounds from saturated feedstocks but requires significant energy input, typically in the form of high temperatures (400-700 °C). bac-lac.gc.caacs.org
Starting from octadecane, catalytic dehydrogenation can theoretically produce this compound. The mechanism involves the following general steps on a catalyst surface (e.g., Pt-based or CrOₓ):
Alkane Adsorption: The octadecane molecule adsorbs onto the catalyst surface.
C-H Bond Activation: The catalyst facilitates the cleavage of a C-H bond, forming a surface-bound alkyl intermediate and a hydrogen atom. diva-portal.org
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a double bond and a second surface-bound hydrogen atom. The resulting octadecene molecule then desorbs.
Sequential Dehydrogenation: The monoene can re-adsorb and undergo a second dehydrogenation sequence at a different position to form a diene. acs.org
Challenges in Dehydrogenation:
The direct synthesis of a specific isomer like this compound via dehydrogenation is challenging. The high energy required often leads to a lack of selectivity, resulting in a mixture of positional and geometric isomers of octadecadiene. oup.com Furthermore, competing side reactions such as isomerization, cyclization, and aromatization are common under typical dehydrogenation conditions. acs.orgoup.com
The table below presents research on the dehydrogenation of analogous long-chain alkanes.
| Catalyst System | Substrate Type | Primary Product(s) | Key Findings & Conditions | Reference |
|---|---|---|---|---|
| Pt-based | Long-Chain Alkanes (C₁₀–C₁₃) | Mono-olefins, Dienes | The reaction is reversible and proceeds from paraffins to mono-olefins and then to dienes. | acs.org |
| Pt/C and Pt-Sn/C | Long-Chain Alkanes | Olefins, Alkylaromatics | Transfer dehydrogenation using ethylene as a hydrogen acceptor allows for milder conditions (250 °C). Sn promotion improves catalyst stability. | rsc.org |
| K-Pt-MFI (Zeolite) | Middle-Chain Alkanes (n-Pentane) | Pentene Isomers | Potassium promotion on zeolite-encapsulated Pt catalysts can tune selectivity and suppress side reactions. Reaction temperatures are in the 400-500 °C range. | acs.org |
| Cu(110) Surface | n-Alkanes | Conjugated Polyenes | On-surface synthesis via cascade dehydrogenation can yield specific products, demonstrating the role of surface constraints in controlling selectivity. | diva-portal.orgoup.com |
Polymerization Science of Octadeca 1,9 Diene Derivatives
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a powerful step-growth condensation polymerization method for converting α,ω-dienes into linear unsaturated polymers and a volatile small molecule, typically ethylene (B1197577). jove.comwikipedia.org This technique is particularly valuable for its high tolerance to various functional groups, allowing for the synthesis of a wide array of polymers. wikipedia.org The removal of the ethylene byproduct is crucial to drive the equilibrium toward polymer formation and achieve high molecular weights. jove.com
Monomer Scope for ADMET Polymerization and Polyesters from α,ω-Dienes
The scope of monomers for ADMET polymerization is extensive, with a particular focus on α,ω-dienes derived from renewable resources like fatty acids. nih.gov These bio-based monomers are instrumental in producing sustainable polyesters. For instance, α,ω-dienes synthesized from castor oil derivatives, such as undecenoate, are ideal for creating high-purity monomers for ADMET. nih.govacs.org
The polymerization of these monomers, often catalyzed by ruthenium-based catalysts like Grubbs' second-generation (G2) and Hoveyda-Grubbs (HG2) catalysts, yields high molecular weight unsaturated polyesters. acs.orgnih.gov Subsequent hydrogenation of these polymers can produce saturated polyesters with desirable properties. acs.org Research has demonstrated the synthesis of various bio-based polyesters from monomers derived from sources like eugenol (B1671780) (from clove oil) and vanillin. acs.orgresearchgate.net
Table 1: Examples of Bio-Based Monomers and Resulting Polyesters via ADMET
| Monomer | Bio-Based Source | Catalyst | Resulting Polymer | Reference |
|---|---|---|---|---|
| 4-allyl-2-methoxyphenyl 10-undecenoate | Eugenol, Castor Oil | G2, HG2 | Amorphous high molar mass polymer | acs.orgnih.gov |
| Bis(undec-10-enoate) with diols | Castor Oil, Sugars | G2, HG2 | High-molecular weight unsaturated polyesters | nih.govacs.org |
| Vanillin-derived dienes | Vanillin, Fatty Acids | Not Specified | Thermoplastic materials | researchgate.net |
Control of Molecular Weight and Polymer Architecture
Controlling the molecular weight and architecture of polymers synthesized via ADMET is a key area of study. While ADMET is a step-growth polymerization, which can make precise control challenging, various strategies have been developed. rsc.org The molecular weight of the resulting polymers can be influenced by factors such as reaction time, catalyst loading, and the use of chain-stoppers or multifunctional monomers. caltech.edu
For instance, the addition of a terminal olefin like methyl 10-undecenoate can control the molecular weight of polyesters synthesized from undec-10-en-1-yl undec-10-enoate (B1210307). mdpi.com Furthermore, the use of tri-functional cross-linkers, such as 5-formylbenzene-1,2,3-triyl tris(undec-10-enoate), can lead to the formation of network polymers with specific architectures. nih.gov The choice of catalyst and reaction conditions, such as temperature and vacuum, also plays a critical role in achieving high molecular weight polymers. researchgate.net Molybdenum-alkylidene catalysts have been shown to produce polyesters with particularly high molecular weights. researchgate.net
Bio-Based Polymer Feedstocks and Sustainable Polymer Design
The use of bio-based feedstocks in ADMET polymerization is a cornerstone of sustainable polymer design. nih.govresearchgate.net Fatty acids and their derivatives, obtained from plant oils, are a major source of renewable monomers. mdpi.comgoogle.com For example, 1,18-(Z)-octadec-9-enedioic acid is a key bio-based monomer. researchgate.net The ADMET polymerization of such monomers leads to the creation of long-chain aliphatic polyesters that are often biodegradable and can be chemically recycled, contributing to a circular economy. mdpi.comresearchgate.net
The synthesis of polymers from entirely renewable resources, such as those derived from rosin (B192284) and vegetable oil, has been successfully demonstrated through ADMET. sc.edu These efforts are aimed at replacing petroleum-based polymers with sustainable alternatives that have a reduced environmental footprint. acs.org The development of efficient catalytic systems and polymerization conditions, including bulk polymerization and the use of ionic liquids, further enhances the sustainability of this approach. mdpi.comresearchgate.net
Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Diene Monomers
ROMP is a chain-growth polymerization technique that is particularly effective for the polymerization of strained cyclic olefins. wikipedia.org It offers excellent control over polymer molecular weight and architecture, making it suitable for synthesizing well-defined polymers. acs.org
Synthesis of π-Conjugated Polymers and Copolymers
While ADMET is a primary method for producing linear conjugated polymers, ROMP can also be employed, particularly for creating complex architectures like block copolymers. mdpi.comepa.gov For example, dialkoxy and dialkyl substituted paracyclophane-1,9-dienes undergo bidirectional ROMP to form fully conjugated ABA triblock and even pentablock copolymers. rsc.org This method allows for the synthesis of rod-rod and coil-rod-coil block copolymers through sequential ROMP and other polymerization techniques like Atom Transfer Radical Polymerization (ATRP). rsc.org The living nature of ROMP, especially with bifunctional initiators, enables the precise construction of these advanced polymer structures. rsc.org
Photopolymerization of Amphiphilic Diene Systems
Photopolymerization offers a method for polymerizing reactive monomers using light, often at ambient temperatures. core.ac.uk This technique is particularly interesting for creating structured polymer films and materials from amphiphilic dienes.
Amphiphilic derivatives of octadecadiene can be organized into monolayers and Langmuir-Blodgett multilayers. d-nb.infoacs.org These ordered structures can then be photopolymerized. d-nb.info The polymerization often proceeds in a two-step process where initial irradiation with long-wavelength UV light yields soluble polymers, and subsequent irradiation with short-wavelength UV light can lead to cross-linked, insoluble polymers. d-nb.info The nature of the hydrophilic headgroup and the length of the hydrophobic chain of the amphiphilic diene influence the self-organization and the resulting polymer structure. d-nb.infoacs.org For instance, fatty acid and alcohol derivatives of octadecadiene have been shown to form multilayers that can be effectively photopolymerized. d-nb.info
Polymer Depolymerization and Chemical Recycling Strategies
The development of sustainable polymers necessitates a forward-thinking approach to end-of-life scenarios. For polymers derived from octadeca-1,9-diene, particularly those synthesized via Acyclic Diene Metathesis (ADMET) polymerization, inherent chemical features allow for effective depolymerization and chemical recycling. The reversibility of the metathesis reaction is central to these strategies, offering a pathway to a circular economy for these materials.
The primary mechanism for the depolymerization of unsaturated polymers synthesized via ADMET is a reverse of the polymerization process. ADMET polymerization is a step-growth, equilibrium-driven process where the removal of a small volatile olefin, typically ethylene, drives the reaction toward high molecular weight polymer formation. nih.gov To depolymerize the polymer, this equilibrium can be shifted back toward the monomer. This can be achieved through several strategies:
Intramolecular Backbiting (Cyclo-depolymerization): Under dilute conditions in the presence of a metathesis catalyst, the polymer chain can undergo intramolecular "backbiting" reactions, leading to the formation of cyclic oligomers or, if the monomer is a macrocycle, the original monomer itself. This process, known as ring-closing metathesis depolymerization (RCMD), is particularly effective for converting polymers into low-strain macrocyclic compounds. rsc.org
Cross-Metathesis with a Small Olefin: Introducing an excess of a small olefin, such as ethylene, can drive the equilibrium toward the original α,ω-diene monomer through cross-metathesis reactions that effectively cleave the polymer chain.
While direct studies on the depolymerization of the simple polyalkenamer poly(this compound) are not extensively detailed in the literature, substantial research has been conducted on closely related C18-based polyesters, which serve as excellent models for chemical recycling. These polyesters are often synthesized from monomers derived from oleic acid, such as 1,18-octadec-9-enedioic acid, a structural isomer of this compound with terminal functional groups. mdpi.comresearchgate.net
A prime example is the polyester (B1180765) PE-18,18, synthesized from 1,18-octadecanedioic acid and 1,18-octadecanediol. mdpi.comnih.gov Research has demonstrated that these polyethylene-like polyesters are amenable to closed-loop chemical recycling through solvolysis, such as alcoholysis. nih.govresearchgate.net
Case Study: Chemical Recycling of C18-Based Polyesters
The chemical recycling of polyesters like PE-18,18 typically involves transesterification reactions catalyzed by acid, base, or metal catalysts. For instance, treatment with methanol (B129727) at elevated temperatures can break down the polyester into its constituent diacid (or its dimethyl ester) and diol monomers. mdpi.com These recovered monomers can then be purified and used to re-synthesize virgin-quality polymer, thus closing the material loop. nih.gov
Titanium-based catalysts, such as CpTiCl₃, have been shown to be effective for the depolymerization of bio-based polyesters via transesterification with alcohols like ethanol (B145695) under relatively mild, acid- and base-free conditions. mdpi.commdpi.com This method can yield the corresponding dicarboxylic acid and diol products exclusively, which is crucial for efficient and high-purity monomer recovery. mdpi.com
The table below summarizes findings on the depolymerization of a C18-based polyester, demonstrating the feasibility of chemical recycling.
| Polymer | Recycling Method | Catalyst/Reagent | Conditions | Recovered Products | Outcome/Yield | Reference |
|---|---|---|---|---|---|---|
| PE-18,18 (from 1,18-octadecanedioic acid and 1,18-octadecanediol) | Methanolysis | Ti(OnBu)4 (for repolymerization) | 150 °C, 12 h (Depolymerization) | 1,18-octadecanedioic acid and 1,18-octadecanediol | High molecular weight polymer (Mn = 79,000) successfully re-synthesized from recovered monomers. | mdpi.com |
| PC-18 (Polycarbonate from 1,18-octadecanediol) | Ethanolysis | Not specified | 120 °C | 1,18-octadecanediol and diethyl carbonate | Quantitative recovery of pure monomers. Re-polymerized polymer showed properties on par with virgin material. | nih.gov |
| Unsaturated Polyesters (general) | Hydrolysis | - | - | Original Monomers | Efficient depolymerization via hydrolysis is noted as a key feature. | nih.gov |
These findings underscore a key advantage of designing polymers with specific chemical linkages, such as the ester groups in polyesters or the carbon-carbon double bonds from ADMET in the backbone. Unlike the highly inert C-C single bonds of traditional polyolefins like polyethylene, these functionalities provide chemically accessible points for selective cleavage, enabling depolymerization back to monomers under comparatively mild conditions. nih.gov This inherent recyclability is a critical attribute for the development of the next generation of sustainable materials derived from monomers like this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like octadeca-1,9-diene. Through various NMR experiments, a comprehensive picture of the molecule's atomic arrangement can be constructed.
High-resolution 1H and 13C NMR spectroscopy are fundamental in identifying the different chemical environments of the hydrogen and carbon atoms within the this compound molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. Key signals for a related compound, 1,9-decadiene (B157367), which shares the terminal diene feature, show characteristic chemical shifts for the vinyl protons (H-1, H-2, H-9, H-10) and the methylene (B1212753) protons of the aliphatic chain. chemicalbook.comspectrabase.com For this compound, the terminal vinyl protons (=CH₂) typically appear in the range of δ 4.9-5.0 ppm, while the internal vinyl protons (-CH=CH-) are found around δ 5.8 ppm. The protons on the carbons adjacent to the double bonds (allylic protons) resonate around δ 2.0 ppm, and the remaining methylene protons of the long alkyl chain form a complex multiplet around δ 1.2-1.4 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum distinguishes the different carbon atoms in the molecule. For a similar long-chain alkene, 1-octadecene, characteristic signals are observed for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain. chemicalbook.com In this compound, the terminal vinyl carbon (=CH₂) is expected around δ 114 ppm, and the internal vinyl carbon (-CH=) at approximately δ 139 ppm. The internal double bond carbons would have distinct shifts depending on their position. The various methylene carbons of the long chain would appear in the δ 22-34 ppm region.
A representative, though not specific to this compound, dataset for a diene is presented in the table below. researchgate.net
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 154.3 |
| 2 | 125.9 |
| 3 | 186.3 |
| 4 | 128.1 |
| 5 | 167.9 |
| 6 | 33.1 |
| 7 | 31.2 |
| 8 | 29.8 |
| 9 | 50.1 |
| 10 | 36.3 |
| 11 | 29.8 |
| 12 | 30.1 |
| 13 | 41.2 |
| 14 | 52.3 |
| 15 | 23.4 |
| 16 | 35.8 |
| 17 | 220.1 |
| 18 | 13.9 |
| 19 | 17.5 |
| This table displays general chemical shift values for a diene compound and is for illustrative purposes. |
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules. longdom.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the carbon chain. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are neighbors, helping to piece together the fragments of the molecule identified in the 1D NMR spectra. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of the molecule, such as linking the olefinic protons to the aliphatic chain carbons. researchgate.net
The application of these techniques allows for the unambiguous assignment of all proton and carbon signals in the this compound structure.
The stereochemistry of the double bonds in this compound (i.e., whether they are cis or trans) can be determined through NMR.
J-Coupling Analysis: The magnitude of the coupling constant (J-value) between the vinyl protons on a double bond is indicative of their relative geometry. For trans protons, the J-coupling is typically larger (around 12-18 Hz), while for cis protons, it is smaller (around 6-12 Hz). This analysis is a powerful tool for determining the configuration of the internal double bond at C-9. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are bonded. wordpress.com For the internal double bond, a NOESY cross-peak between the two vinyl protons would suggest a cis configuration, as they are spatially closer in this arrangement. The absence of such a cross-peak, coupled with a large J-coupling, would strongly support a trans configuration. nih.govresearchgate.net
In some research contexts, isotopic labeling can be employed to enhance NMR studies. sigmaaldrich.com Introducing ¹³C-labeled precursors during the synthesis of this compound can significantly increase the signal intensity of specific carbon atoms in the ¹³C NMR spectrum. ibs.frwhiterose.ac.uk This is particularly useful for studying reaction mechanisms or for identifying specific carbons in complex mixtures. Segmental isotopic labeling can also be used to simplify crowded spectra in large molecules by only labeling certain parts of the molecule. frontiersin.orgresearchgate.net
Stereochemical Assignment via J-Coupling Analysis and NOESY
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing organic molecules like this compound without causing significant fragmentation during the ionization process. researchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which the analyte ions are desolvated and enter the mass analyzer. rsc.org
For this compound, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺, etc.), confirming its molecular weight. While ESI is a soft ionization method, some fragmentation can occur, and the resulting fragment ions can provide valuable structural information. chemrxiv.org The fragmentation pattern can help to locate the positions of the double bonds within the long alkyl chain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass. bioanalysis-zone.com This capability is essential for distinguishing between molecules that have the same nominal mass but different chemical formulas. bioanalysis-zone.com
For this compound, with a molecular formula of C₁₈H₃₄, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.00000 amu) and hydrogen (¹H = 1.00783 amu). openstax.org This high level of mass accuracy provided by HRMS instruments, often within 5 ppm, helps to unequivocally confirm the elemental formula of the diene and differentiate it from other isobaric compounds. openstax.org
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₄ |
| Nominal Mass | 250 amu |
| Monoisotopic Mass | 250.26605 Da |
This table presents the calculated mass values for this compound based on its chemical formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While HRMS provides the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed for the structural confirmation of this compound. In an MS/MS experiment, the molecular ion (or a specific fragment ion) of the compound is selected and then subjected to further fragmentation. The resulting pattern of product ions provides a "fingerprint" that is characteristic of the molecule's structure, including the location of the double bonds.
The fragmentation process in MS/MS can reveal the positions of the double bonds at C1 and C9. Cleavage at specific bonds along the hydrocarbon chain generates a series of fragment ions. The regularity of these fragments, often separated by 14 atomic mass units (corresponding to a CH₂ group), can be interrupted at the locations of the double bonds, providing evidence for their positions. researchgate.net This technique is particularly valuable for distinguishing between isomers of octadecadien.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. tanta.edu.eganton-paar.com These two techniques are complementary, as their selection rules differ. edinst.com A vibration is IR-active if it causes a change in the molecule's dipole moment, whereas it is Raman-active if it results in a change in the molecule's polarizability. edinst.comlibretexts.org
For this compound, the key vibrational modes are associated with the C=C double bonds and the C-H bonds of the alkene and alkane portions of the molecule.
C=C Stretching: The stretching vibration of the carbon-carbon double bonds typically appears in the region of 1625-1680 cm⁻¹ in the Raman spectrum and can be a strong indicator of the diene functionality. uci.edu
=C-H Stretching: The stretching of the C-H bonds on the double-bonded carbons (vinylic hydrogens) is expected to produce signals above 3000 cm⁻¹.
-C-H Stretching: The stretching of the C-H bonds in the saturated aliphatic chain will result in signals just below 3000 cm⁻¹.
=C-H Bending: Out-of-plane bending vibrations of the vinylic C-H bonds can provide information about the substitution pattern of the double bonds.
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=C | Stretching | 1625-1680 | Raman |
| =C-H | Stretching | > 3000 | IR/Raman |
| -C-H (sp³) | Stretching | < 3000 | IR/Raman |
This table summarizes the characteristic vibrational frequencies for the key functional groups within this compound.
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and analyzing any related compounds such as oxidation products.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile oxidation products that may form from this compound. researchgate.netsoton.ac.uk The unsaturated nature of the diene makes it susceptible to oxidation, leading to the formation of hydroperoxides, hydroxides, and other oxygenated species. researchgate.net HPLC, particularly when using a normal-phase column, can effectively separate these more polar oxidation products from the non-polar parent diene. wur.nl A UV detector can be used to monitor the effluent, often set at a wavelength suitable for detecting conjugated diene systems that may form during oxidation. tandfonline.com
Gas Chromatography (GC) is the premier method for the analysis of volatile compounds like this compound. oiv.int In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. ijmsdh.org A non-polar capillary column, such as one coated with dimethylpolysiloxane, is typically used for the separation of hydrocarbons. scielo.org.mxdss.go.th The retention time of this compound in a GC system provides a key piece of identifying information. GC is also highly effective for assessing the purity of a sample and quantifying the diene.
The coupling of chromatographic techniques with mass spectrometry provides an unparalleled level of analytical power for complex mixtures.
GC-MS: The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds. ijmsdh.org As components elute from the GC column, they are directly introduced into the mass spectrometer, which acts as a highly specific detector. shimadzu.com This allows for the tentative identification of compounds based on their mass spectra, which can then be compared to spectral libraries for confirmation. phcogres.com GC-MS is invaluable for identifying isomers and trace impurities in a sample of this compound. nih.gov
HPLC-MS: For the analysis of less volatile or thermally unstable compounds, such as the oxidation products of this compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice. soton.ac.uk The separation power of HPLC is combined with the sensitive and specific detection of MS. acs.org This technique enables the reliable structural elucidation of various oxidation products, including hydroperoxides and other oxygenated derivatives that may be present in a sample. researchgate.net
Table 3: Chromatographic Methods for this compound Analysis
| Technique | Analyte Type | Purpose |
| HPLC | Non-volatile oxidation products | Separation and quantification |
| GC | Volatile diene and impurities | Purity assessment, identification |
| GC-MS | Volatile components | Structural elucidation, identification in mixtures |
| HPLC-MS | Non-volatile/labile products | Structural elucidation of oxidation products |
This table outlines the primary applications of different advanced chromatographic techniques in the analysis of this compound and its related compounds.
Gas Chromatography (GC) for Volatile Diene Analysis
Emerging Spectroscopic and Hybrid Analytical Methods in Diene Research
The structural elucidation and quantification of dienes, including long-chain non-conjugated dienes such as this compound, present unique analytical challenges. The presence of two double bonds, which can vary in position and stereochemistry, requires powerful analytical tools. Emerging spectroscopic and hybrid methods are at the forefront of addressing these challenges, offering enhanced resolution, greater sensitivity, and more detailed structural information than traditional standalone techniques.
Hybrid analytical techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful. news-medical.netalwsci.com These approaches, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Infrared Spectroscopy (GC-IR), provide comprehensive analysis by separating individual components from a mixture before their spectroscopic characterization. news-medical.net
Gas Chromatography-Coupled Methods
GC-MS is a robust hybrid technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. alwsci.com In the context of diene research, GC can separate isomers of this compound from other hydrocarbons, while MS provides mass-to-charge ratio data that aids in confirming molecular weight and fragmentation patterns for structural clues. For more complex samples containing various types of dienes, selective derivatization techniques are employed. A notable example is the use of 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), which selectively reacts with conjugated dienes via a Diels-Alder reaction. researchgate.netresearchgate.net The resulting nitrogen-containing adducts can then be analyzed with high sensitivity and selectivity using GC coupled with a Nitrogen Chemiluminescence Detector (GC-NCD) or by chemical ionization GC/MS. researchgate.netgoogle.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hybrid technique. As components elute from the GC column, they pass through an IR spectrometer, allowing for the real-time acquisition of infrared spectra. news-medical.net This provides functional group information, such as the characteristic C=C stretching vibrations of the alkene groups in this compound, complementing the mass data from GC-MS. ekb.eg
Advanced Mass Spectrometry and Ionization Techniques
For highly complex hydrocarbon mixtures, advanced mass spectrometry methods are necessary for accurate characterization. Direct infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provides ultra-high resolution and mass accuracy, but offers limited structural insight on its own. researchgate.net To overcome this, FT-ICR-MS is often coupled with gas chromatography. The use of soft ionization techniques, such as Atmospheric Pressure Photoionization (APPI), is crucial as it preserves molecular information by minimizing fragmentation during the ionization process. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
The hyphenation of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the unambiguous structure determination of molecules in complex mixtures. alwsci.com LC separates the components, which are then transferred to the NMR spectrometer for analysis. alwsci.com This technique is especially useful for analyzing thermally unstable or non-volatile compounds that are not amenable to GC. For a compound like this compound, LC-NMR could provide detailed information on the chemical environment of the olefinic and aliphatic protons and carbons, confirming the position of the double bonds.
Modern Vibrational Spectroscopy
Modern vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman Spectroscopy, are increasingly used for the rapid analysis of unsaturated hydrocarbons. ekb.eg Attenuated Total Reflectance (ATR)-FTIR, coupled with multivariate analysis methods like Partial Least Squares (PLS), has been effectively used for predicting the oxidative status of oils by monitoring changes in conjugated diene and triene concentrations. mdpi.com While this compound is non-conjugated, these techniques are fundamental for identifying and quantifying the C=C double bonds, which show characteristic absorption bands. ekb.egekb.eg Derivative spectroscopy can also be applied to minimize interference from the sample matrix in complex systems. mdpi.com
The table below summarizes key hybrid analytical techniques and their applications in the analysis of dienes.
Table 1: Emerging and Hybrid Analytical Methods in Diene Research
| Technique | Principle | Application in Diene Analysis | Citations |
|---|---|---|---|
| GC-MS with Derivatization | Separates volatile compounds (GC) and identifies them by mass and fragmentation (MS). Derivatization (e.g., with MTAD) enhances selectivity for specific diene types. | Separation of isomers. Quantification of conjugated dienes in complex hydrocarbon matrices. | news-medical.netresearchgate.netgoogle.com |
| GC-NCD | Couples GC separation with a nitrogen-specific chemiluminescence detector. | Selective and quantitative determination of total conjugated dienes after derivatization with a nitrogen-containing reagent like MTAD. | researchgate.netgoogle.com |
| GC-FT-ICR-MS | Combines GC separation with ultra-high-resolution mass spectrometry. Often used with soft ionization (e.g., APPI) to preserve molecular ions. | Provides highly accurate molecular formulas for dienes and other hydrocarbons in complex samples, overcoming limited structural insights of direct infusion MS. | researchgate.net |
| LC-NMR | Couples liquid chromatography separation with NMR spectroscopy for detailed structural elucidation. | Unambiguous structure determination of non-volatile or thermally labile dienes and their isomers without degradation. | news-medical.netalwsci.com |
| ATR-FTIR Spectroscopy | A type of infrared spectroscopy where the IR beam interacts with the sample via an internal reflectance crystal. | Rapid analysis of functional groups (C=C bonds). Used with chemometrics to quantify oxidative status by monitoring diene formation in lipids. | mdpi.commdpi.com |
The following table provides typical spectroscopic data for the functional groups present in dienes like this compound.
Table 2: Characteristic Spectroscopic Data for Diene Functional Groups
| Technique | Functional Group | Characteristic Peak/Signal | Citations |
|---|---|---|---|
| Infrared (IR) Spectroscopy | C=C Stretch (alkene) | 1680-1640 cm⁻¹ | ekb.eg |
| =C-H Stretch (alkene) | 3100-3000 cm⁻¹ | ekb.eg | |
| =C-H Bend (alkene) | 1000-650 cm⁻¹ | ekb.eg | |
| ¹H-NMR Spectroscopy | Olefinic Protons (-CH=CH-) | δ 5.30–5.50 ppm (typical for internal double bonds) |
| ¹³C-NMR Spectroscopy | Olefinic Carbons (-C=C-) | δ ~128–130 ppm | |
Computational Chemistry in Elucidating Octadeca 1,9 Diene Reactivity and Structure
Quantum Chemical Investigations of Reaction Pathways
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of chemical reactions. These calculations provide a detailed picture of how reactants transform into products.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a critical factor in determining the reaction rate. libretexts.org A lower activation energy corresponds to a faster reaction. libretexts.org
Quantum chemical calculations can locate the precise geometry of a transition state and compute its energy. For reactions involving dienes, such as cycloadditions or isomerizations, computational models can map out the potential energy surface, identifying the lowest energy path. researchgate.netacs.org For instance, in studies of Diels-Alder reactions, DFT calculations at levels like B3LYP/6-31G(d) are commonly used to find the transition state structures and their activation barriers, which helps in predicting whether a reaction is kinetically favorable. researchgate.nettamuc.edu The activation energy for a reaction like the isomerization of a diene can be calculated, with studies on related systems showing values in the range of 25-35 kcal/mol. libretexts.orgresearchgate.net Although specific calculations for octadeca-1,9-diene are not prevalent, these established methods are directly applicable to understanding its potential reactions.
Table 1: Key Concepts in Reaction Pathway Investigation
| Concept | Description | Significance |
|---|---|---|
| Transition State | A specific configuration along the reaction coordinate at the maximum of the potential energy profile. It is an unstable, short-lived complex. masterorganicchemistry.comlibretexts.org | Represents the energy barrier that must be overcome for a reaction to occur. Its structure provides insight into the reaction mechanism. |
| Activation Energy (Ea or ΔG‡) | The minimum amount of energy required for reactants to transform into products; the energy difference between the reactants and the transition state. libretexts.orgwikipedia.org | Determines the rate of a chemical reaction. A high activation energy leads to a slow reaction, while a low activation energy results in a faster one. libretexts.org |
| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Allows for the visualization of reaction pathways, including intermediates and transition states, helping to identify the most likely mechanism. |
The reactivity of a molecule is governed by its electronic structure. Computational chemistry allows for the calculation of various reactivity indices that help predict how a molecule will behave in a reaction. Key indices derived from Frontier Molecular Orbital (FMO) theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Table 2: Common Reactivity Indices and Their Interpretation
| Reactivity Index | Definition | Interpretation in Diene Reactions |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. mdpi.com | A smaller gap between the diene's HOMO and dienophile's LUMO (or vice-versa) indicates a more facile reaction. mdpi.com |
| Chemical Potential (μ) | A measure of the tendency of electrons to escape from a system. | Indicates the direction of electron flow; electrons flow from a region of high chemical potential to one of low chemical potential. mdpi.com |
| Global Electrophilicity (ω) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. mdpi.com | Helps classify reactants as electrophiles or nucleophiles and predict the electronic demand of a reaction (normal vs. inverse). mdpi.com |
| Local Electrophilicity/Nucleophilicity | Atom-specific indices that identify the most reactive sites within a molecule. mdpi.commasterorganicchemistry.com | Predicts regioselectivity by identifying the specific carbon atoms on the diene and dienophile that are most likely to form new bonds. mdpi.com |
Elucidation of Transition States and Activation Energies
Molecular Dynamics Simulations for Conformational Analysis
This compound is a long, flexible molecule that can adopt a vast number of different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. valencelabs.com By simulating the molecule's motion, researchers can explore its conformational landscape and identify the most stable (lowest energy) shapes. galaxyproject.org
An MD simulation begins with an initial structure and calculates the forces between atoms, then uses these forces to predict their motion over a short time step. valencelabs.com Repeating this process millions of times generates a trajectory that reveals how the molecule behaves, including the rotation around single bonds that leads to different conformations. galaxyproject.orglabxing.com This is particularly important for the long alkyl chain of this compound, as its flexibility can influence how the diene portion of the molecule is presented to other reactants, affecting reactivity and selectivity. scispace.com For instance, simulations on the related but shorter 1,9-decadiene (B157367) have been used to understand its properties in different environments. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for structure verification. schrodinger.com After a molecule is synthesized in the lab, its structure is typically confirmed by comparing its experimental spectra with known data or, if it is a new compound, with computationally predicted spectra. wisc.edu
NMR (Nuclear Magnetic Resonance) Spectroscopy: Quantum mechanical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. schrodinger.comlehigh.edu This allows for a direct comparison between a theoretical structure and an experimental NMR spectrum.
IR (Infrared) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. wisc.edu These frequencies correspond to the absorption peaks in an IR spectrum, which are characteristic of specific functional groups (like C=C double bonds or C-H bonds).
UV-Vis (Ultraviolet-Visible) Spectroscopy: The wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which correspond to electronic transitions, can be calculated using time-dependent DFT (TD-DFT). spectroscopyonline.com For a conjugated system like a diene, this can help confirm the nature of the π-electron system.
Rational Design of Catalysts and Optimization of Reaction Conditions
Computational chemistry plays a crucial role in the rational design of new catalysts and the optimization of reaction conditions. nih.gov Instead of relying on trial-and-error, scientists can use computational models to screen potential catalysts and predict their effectiveness for a specific reaction involving a substrate like this compound. rsc.orgwsu.edu This approach can accelerate the discovery of catalysts for reactions such as olefin metathesis, hydrogenation, or polymerization. uniovi.es
Furthermore, computational studies can help optimize reaction conditions such as temperature, pressure, and solvent. acs.org By simulating the reaction under different virtual conditions, researchers can identify the parameters that maximize product yield and selectivity, thereby reducing experimental costs and time. researchgate.net For example, studies on the reactions of long-chain fatty acids have used computational modeling to understand how temperature and catalysts influence the outcome. researchgate.net
Theoretical Studies on Stereoselectivity and Regioselectivity in Diene Reactions
When an unsymmetrical diene reacts with an unsymmetrical partner, multiple products (isomers) can be formed. Theoretical studies are essential for understanding and predicting two key aspects of this selectivity:
Regioselectivity: This refers to which atoms form new bonds. For example, in a Diels-Alder reaction, a 1-substituted diene typically yields the "ortho" (1,2) product, while a 2-substituted diene favors the "para" (1,4) product. masterorganicchemistry.com Computational analysis of transition state energies and reactivity indices can explain these preferences. researchgate.netmdpi.com The reaction is often controlled by the interaction between the most electron-rich site of one molecule and the most electron-poor site of the other. nih.gov
Stereoselectivity: This refers to the 3D arrangement of the atoms in the product. In cycloaddition reactions, the formation of endo versus exo products is a common stereochemical question. scispace.com Computational models can calculate the activation energies for both the endo and exo transition states. acs.orgresearchgate.net The product that forms via the lower energy transition state will be the major product. Often, the endo product is favored due to stabilizing secondary orbital interactions, though steric hindrance can also play a decisive role. scispace.com
By applying these theoretical principles, the outcome of reactions involving the diene system in this compound with various reactants can be predicted, guiding synthetic efforts.
Advanced Applications and Derivatization in Chemical Synthesis
Utilization as Building Blocks for Complex Molecular Architectures
The presence of two reactive double bonds allows octadeca-1,9-diene to be a key component in polymerization and cyclization reactions, yielding molecules with significant structural complexity and tailored properties.
Derivatives of octadeca-diene are instrumental in the stereoselective synthesis of macrocyclic diolides, compounds of interest for their potential biological activities. A prominent strategy involves the use of (7Z,11Z)-octadeca-7,11-diene-1,18-dioic acid, a direct derivative. This dicarboxylic acid can undergo intermolecular esterification with various diols to form large-ring systems. sciforum.netmdpi.com
For instance, new tetraenoic macrodiolides have been synthesized via the direct intermolecular cyclocondensation of a dienedioic acid (like 1,14-tetradeca-5Z,9Z-dienoic acid) with α,ω-alka-nZ,(n+4)Z-dienediols, including 1,16-octadeca-6Z,10Z-dienediol. sciforum.netmdpi.com This method, often catalyzed by agents like hafnium(IV) triflate, demonstrates the modularity of using diene building blocks to create diverse macrocyclic structures. sciforum.netresearchgate.net The synthesis of these macrodiolides showcases the utility of diene-containing precursors in creating complex molecules with potential applications in medicinal chemistry. mdpi.com
Ring-closing metathesis (RCM) is another powerful technique for synthesizing macrocyclic lactones from acyclic diene esters derived from unsaturated fatty acids. eurjchem.com This approach employs catalysts like Grubbs' second-generation catalyst to efficiently form large rings, a reaction for which this compound derivatives are suitable substrates. eurjchem.com
Table 1: Example Synthesis of a Macrodiolide
| Step | Description | Reagents & Conditions | Product |
| Esterification | Intermolecular esterification of a diacid with an alcohol to form a diester. | (7Z,11Z)-octadeca-7,11-diene-1,18-dioic acid, polyether acetylene (B1199291) alcohols, DCC, DMAP, dry THF, 0°C to 22°C, 12h. sciforum.net | Symmetric diester with terminal triple bonds. sciforum.net |
| Cyclization | Intramolecular oxidative coupling of the terminal acetylene groups to form the macrocycle. | Copper-catalyzed reaction (Eglinton or Glaser coupling). | Polyether macrodiolide with conjugated triple bonds and a 1Z,5Z-diene fragment. sciforum.net |
The synthesis of polyether macrocycles, a class of compounds known for their ion-complexing abilities and potential as antitumor agents, can be achieved using octadeca-diene derivatives. nih.govresearchgate.net A key precursor, 1,18-octadeca-7Z,11Z-dienedioic acid, has been used in the synthesis of aromatic polyether macrodiolides. nih.gov
The process involves the intermolecular esterification of the dienedioic acid with aromatic polyether diols. This reaction is typically mediated by coupling agents such as N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-(dimethylamino)pyridine (DMAP), yielding the target macrocycles in good yields. nih.gov Similarly, (7Z,11Z)-octadeca-7,11-diene-1,18-dioic acid is used to create polyether macrodiolides containing conjugated triple bonds through esterification with polyether acetylene alcohols, followed by oxidative coupling. sciforum.netmdpi.com
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, represent a powerful tool for constructing heterocyclic systems. mdpi.comescholarship.org Heterodienes, which are vinylogous systems containing heteroatoms, are particularly useful in these transformations, often participating in [4+2] cycloadditions (hetero-Diels-Alder reactions) and other [4+n] annulation processes. nih.gov
While specific examples detailing the use of this compound in annulation reactions to form heterocycles like pyranones or indoles are not prevalent in the literature, the fundamental reactivity of its diene system makes it a potential substrate for such transformations. For instance, photocatalytic radical-polar annulation strategies have been developed for the synthesis of saturated heterocycles (like pyrrolidines and tetrahydrofurans) from aryl alkenes and dienes. escholarship.org The two alkene groups in this compound could theoretically serve as anchor points for building complex, large-ring heterocyclic structures through sequential or cascade annulation reactions. nih.govbris.ac.uk
Polyether Macrocyclic Compounds
Intermediates in Bio-inspired Chemical Synthesis
The structural motifs found in this compound are reminiscent of naturally occurring fatty acids and their metabolites, making it a valuable intermediate for the synthesis of bio-inspired molecules.
Octadecanoids are a large class of lipids derived from the enzymatic or non-enzymatic oxidation of 18-carbon fatty acids. acs.orgnih.gov In mammals, enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP) metabolize C18 fatty acids like oleic, linoleic, and α-linolenic acid into a variety of signaling molecules. acs.org Although these enzymes often show a lower affinity for C18 fatty acids compared to longer-chain analogues, the high abundance of the substrates can compensate for this. acs.org
In plants, the "octadecanoid pathway" traditionally refers to the biosynthesis of jasmonic acid from α-linolenic acid, a critical phytohormone involved in growth and stress responses. acs.orgnih.gov This pathway involves a sequence of enzymatic actions, including those by lipoxygenase (LOX) and allene (B1206475) oxide synthase (AOS). oup.com The study of these natural pathways provides inspiration for the chemical synthesis of structurally related bioactive compounds.
Table 2: Major Enzymatic Pathways in Octadecanoid Biosynthesis
| Enzyme Family | Substrate Example | Product Example | Biological Context |
| Lipoxygenase (LOX) | Linoleic Acid (C18:2) | Hydroperoxyoctadecadienoic acids (HPODEs) | Inflammation, cell signaling (mammals); defense (plants). acs.orgmdpi.com |
| Cyclooxygenase (COX) | Stearic Acid (C18:0) | Prostaglandin-like structures | Inflammation, signaling (mammals). acs.org |
| Cytochrome P450 (CYP) | Oleic Acid (C18:1) | Epoxyoctadecanoic acids (EpOMEs) | Metabolic regulation, blood pressure control (mammals). acs.org |
This compound and its isomers serve as valuable starting points for the total synthesis of specialized lipids, particularly insect pheromones. For example, various geometrical isomers of 3,13- and 2,13-octadecadien-1-ols and their corresponding acetates have been synthesized for use as sex attractants for clearwing moths. tandfonline.comresearchgate.net These syntheses often employ acetylene coupling reactions, starting from smaller building blocks like 1,8-octanediol (B150283) or 1,9-nonanediol, to construct the C18 backbone with precise control over the position and geometry of the double bonds. tandfonline.comresearchgate.net
Furthermore, titanium-catalyzed cross-intermolecular cyclomagnesiation reactions provide another route to complex diene-containing lipids. sciforum.net For instance, the reaction of 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene with octadeca-1,2-diene leads to the formation of 1,2-dimethoxy-4-((2Z,6Z)-pentacosa-2,6-dien-1-yl)benzene, a specialized lipid containing a biologically active phenyl fragment. sciforum.net These bio-inspired syntheses highlight the importance of diene precursors in accessing complex, biologically relevant molecules that would be difficult to isolate from natural sources in sufficient quantities.
Biosynthetic Pathways of Octadecanoids as a Class of C18 Fatty Acid Derivatives
Role in the Development of Specialty Polymers and Materials
This compound and its derivatives are valuable monomers in the synthesis of specialty polymers and materials. Their long aliphatic chain and terminal double bonds allow for the creation of unique polymeric structures through various polymerization techniques, most notably Acyclic Diene Metathesis (ADMET) polymerization. These polymers exhibit a range of desirable properties, making them suitable for advanced applications.
A primary application of this compound derivatives is in the production of bio-based and biodegradable polyesters. acs.orgresearchgate.net Research has focused on synthesizing linear polyesters from monomers derived from oleic acid, such as 1,18-(Z)-octadec-9-enedioic acid. acs.org The polymerization of these monomers can be achieved through bulk polycondensation processes. acs.org The resulting polyesters are characterized by their thermal properties and biodegradability, positioning them as potential alternatives to petroleum-derived polymers like low-density polyethylene. acs.org
The ADMET polymerization technique is particularly effective for converting α,ω-dienes, including derivatives of this compound, into high molecular weight polymers. researchgate.netmdpi.com This method involves a polycondensation reaction that iteratively forms new carbon-carbon double bonds, with the removal of a small volatile molecule like ethylene (B1197577) driving the reaction toward high polymer formation. nih.gov Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed for their high efficiency and tolerance to various functional groups. researchgate.netmdpi.com
The stereochemistry of the double bonds within the polymer backbone, whether cis or trans, significantly influences the material's properties. nih.gov For instance, cis-polyisoprene is a soft, elastic material, while its trans isomer is hard and brittle. nih.gov Recent advancements have led to the development of highly stereoselective ruthenium catalysts that can produce polymers with up to 99% cis content during ADMET polymerization. nih.gov This precise control over the polymer's geometry allows for fine-tuning of its thermal and mechanical characteristics. nih.gov
The copolymerization of this compound derivatives with other dienes, such as 1,9-decadiene (B157367), allows for the synthesis of random copolymers with tailored properties. researchgate.netencyclopedia.pub Subsequent hydrogenation of the unsaturated polymer backbone can yield saturated polyesters with varying melting points, depending on the comonomer ratio. researchgate.netencyclopedia.pub
Research Findings on Polymer Synthesis
| Monomer/Precursor | Polymerization Method | Catalyst/Conditions | Resulting Polymer | Key Findings | Reference(s) |
| 1,18-(Z)-octadec-9-enedioic acid derivatives | Bulk Polycondensation | Not specified | Bio-based linear polyesters | Melting temperature increases as unsaturation decreases; potential alternative to LDPE. | acs.org |
| α,ω-dienes derived from plant oils | Acyclic Diene Metathesis (ADMET) | Ruthenium-carbene catalysts; Bulk (80-90 °C) or ionic liquids (50 °C) | High molar mass polyesters (Mn >30,000 g/mol ) | Tandem hydrogenation yields saturated polyesters under mild conditions. | researchgate.netmdpi.com |
| Carbonate monomer 1a (unspecified diene) | cis-Selective ADMET | Cyclometalated Ru catalyst | Polycarbonate P1a (99% cis) | Demonstrates high stereoselectivity in ADMET polymerization. | nih.gov |
| Deca-1,9-diene | cis-Selective ADMET | Cyclometalated Ru catalyst | All-cis polyoctenamer | Variant of industrially produced vestenamer with controlled stereochemistry. | nih.gov |
| Undec-10-en-1-yl undec-10-enoate (B1210307) / 1,9-decadiene | ADMET Copolymerization & Hydrogenation | Not specified | Saturated copolyesters | Melting points range from 71.7–107.6 °C depending on comonomer ratio. | researchgate.netencyclopedia.pub |
| Alkenyl oleates | Ring-Closing Depolymerization of ADMET products | Heterogeneous Ru catalyst (110 °C) | 13-, 16-, 17- and 19-membered unsaturated lactones | Yields of 60–93% with E/Z ratios from 2.1–4.9. | mdpi.com |
The versatility of this compound and its related compounds in polymer chemistry highlights their importance in developing sustainable and high-performance materials. The ability to derive these monomers from renewable resources like plant oils further enhances their appeal in the context of green and sustainable chemistry. researchgate.netacs.org
Q & A
Basic: What are the key structural features of octadeca-1,9-diene, and how are they experimentally verified?
This compound is an 18-carbon alkene with double bonds at positions 1 and 8. Structural verification involves:
- NMR spectroscopy (¹H and ¹³C) to confirm double-bond positions and cis/trans configurations. For example, coupling constants in ¹H NMR distinguish between cis (J ≈ 10–12 Hz) and trans (J ≈ 15–18 Hz) isomers .
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- UV-Vis spectroscopy to detect conjugation effects, particularly in copolymer systems where sequence length impacts absorption .
Basic: What synthetic routes are commonly employed for this compound, and what are their limitations?
- Metathesis polymerization : Ring-opening metathesis polymerization (ROMP) of strained cyclic precursors (e.g., cyclopentene derivatives) using Grubbs catalysts. Limitations include side reactions like backbiting, which reduce yield .
- Epoxidation and reduction : Cyclohexadeca-1,9-diene derivatives can undergo epoxidation with peracids (e.g., mCPBA) followed by hydrogen peroxide-mediated oxidation. However, selectivity issues arise with polyunsaturated substrates .
- Catalytic dehydrogenation : Transition-metal catalysts (e.g., Pd/C) dehydrogenate saturated precursors, but steric hindrance in long-chain dienes complicates reaction efficiency .
Advanced: How can researchers control sequence-length distribution in copolymers containing this compound units?
- Monomer feed ratio : Adjusting the molar ratio of this compound to comonomers (e.g., [2.2]paracyclophane derivatives) during ROMP controls sequence length. Kinetic studies using time-resolved UV-Vis spectroscopy track monomer consumption rates .
- Catalyst tuning : Grubbs third-generation catalysts improve selectivity for alternating copolymers by reducing chain-transfer reactions.
- Post-polymerization analysis : Gel permeation chromatography (GPC) and MALDI-TOF MS quantify molecular weight distributions, while differential scanning calorimetry (DSC) correlates sequence length with thermal properties .
Advanced: What analytical methods resolve contradictions in mechanistic studies of this compound epoxidation?
Conflicting data on epoxidation regioselectivity can arise from competing peracid pathways (e.g., mCPBA vs. H₂O₂). Resolution strategies include:
- Kinetic isotope effects (KIE) : Deuterated substrates differentiate between radical and ionic mechanisms.
- Computational modeling : Density functional theory (DFT) simulations predict transition-state energies for competing pathways .
- In situ FTIR : Monitors intermediate peroxides during H₂O₂-mediated reactions to identify rate-determining steps .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-metathesis reactions?
- Steric effects : Bulky substituents near double bonds hinder catalyst accessibility, reducing turnover frequency. For example, copolymerization with [2.2]paracyclophane-1,9-diene requires flexible spacers to mitigate steric clashes .
- Electronic effects : Electron-withdrawing groups (EWGs) deactivate dienes toward metathesis. Hammett substituent constants (σ) correlate reactivity with electronic parameters.
- Experimental validation : Competitive metathesis assays with substituted dienes quantify relative reactivities using GC-MS or HPLC .
Basic: What purity standards are critical for this compound in polymerization studies, and how are they validated?
- Purity thresholds : ≥97% purity (by GC) minimizes side reactions. Impurities like mono-enes or oxidation products are quantified via GC-FID .
- Validation protocols :
- Chromatography : Reverse-phase HPLC with UV detection at 254 nm identifies aromatic byproducts.
- Elemental analysis : Confirms carbon/hydrogen ratios match theoretical values.
- Karl Fischer titration : Measures residual moisture (<50 ppm) to prevent catalyst deactivation .
Advanced: What strategies optimize the reproducibility of this compound-based copolymer synthesis?
- Strict inert conditions : Use Schlenk lines or gloveboxes to exclude oxygen and moisture, which degrade catalysts.
- Standardized monomer ratios : Pre-determined feed ratios (e.g., 1:1 for alternating copolymers) reduce batch variability.
- Process automation : Continuous-flow reactors enhance control over reaction time and temperature, improving yield consistency .
Advanced: How do researchers address discrepancies between computational predictions and experimental data for this compound reactivity?
- Error analysis : Compare DFT-predicted activation energies with experimental Arrhenius parameters. Discrepancies >5 kcal/mol suggest missing solvation or entropic effects in simulations .
- Multivariate calibration : Machine learning models trained on experimental datasets (e.g., reaction yields, spectroscopic data) refine computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
